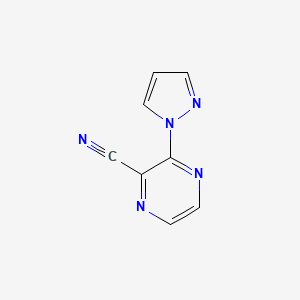

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrazine rings These nitrogen-containing heterocycles are known for their diverse biological activities and are widely used in medicinal chemistry

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biological activities . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .

Mode of Action

For instance, some compounds have shown high catalytic activity towards the ammoxidation of alcohols to nitriles . Another compound with a similar structure showed potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, some compounds have shown to affect the synthesis of certain structures .

Pharmacokinetics

For instance, some compounds are highly soluble in water and other polar solvents .

Result of Action

For instance, some compounds have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi . Another compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Action Environment

For instance, the solvent used can control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a nucleophilic substitution reaction where the pyrazole is introduced to the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts, such as transition metals, can also improve the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated pyrazines are typically used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include pyrazine N-oxides, primary amines, and various substituted pyrazines, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its kinase inhibitory activity, which is crucial in cancer treatment.

Industry: Utilized in the development of new materials with unique electronic properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1H-Pyrazol-4-YL)pyrazine-2-amine: Similar structure but with an amine group instead of a nitrile group.

Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities

Uniqueness

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is unique due to its combination of pyrazole and pyrazine rings, along with the presence of a nitrile group. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in medicinal chemistry and materials science .

Biologische Aktivität

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N4, and it features a pyrazole ring connected to a pyrazine moiety with a carbonitrile functional group. The presence of these heterocycles contributes to its biological profile.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms or cells.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, possibly through disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole, including this compound, possess notable antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Various derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | E. coli, Candida albicans |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : It showed inhibitory effects on the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it exhibited selective toxicity towards cancer cells while sparing normal fibroblasts.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- CHK1 Inhibition : Research indicates that this compound can modulate the DNA damage response, making it a candidate for cancer therapy . The inhibition of checkpoint kinase 1 (CHK1) is crucial in enhancing the efficacy of chemotherapeutic agents.

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Another study found that pyrazole derivatives could inhibit DHODH, leading to antiviral effects against measles virus replication . This mechanism suggests potential applications in antiviral drug development.

Eigenschaften

IUPAC Name |

3-pyrazol-1-ylpyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMOYLACGVEDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.